molecular formula C7H10F3NO4 B8242171 2-Methylazetidine-2-carboxylic acid; trifluoroacetic acid

2-Methylazetidine-2-carboxylic acid; trifluoroacetic acid

Cat. No.: B8242171
M. Wt: 229.15 g/mol
InChI Key: IEPYKMMHERSKOT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methylazetidine-2-carboxylic acid; trifluoroacetic acid is a compound that combines the structural features of azetidines and trifluoroacetic acid. Azetidines are four-membered nitrogen-containing heterocycles known for their significant ring strain and unique reactivity. Trifluoroacetic acid is a strong, hydrophobic acid widely used in organic synthesis due to its ability to stabilize anionic conjugate bases and enhance reaction rates.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methylazetidine-2-carboxylic acid typically involves the cyclization of suitable precursors under specific conditions. One common method is the hydrolysis of azetidine derivatives using aqueous trifluoroacetic acid, followed by reduction with sodium borohydride in water . This method ensures the formation of the desired azetidine ring structure with the carboxylic acid functional group.

Industrial Production Methods

Industrial production of 2-Methylazetidine-2-carboxylic acid; trifluoroacetic acid often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of trifluoroacetic acid as a reagent and solvent in the synthesis process is common due to its strong acidic nature and ability to facilitate various organic transformations .

Chemical Reactions Analysis

Types of Reactions

2-Methylazetidine-2-carboxylic acid undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid group to alcohols or other reduced forms.

    Substitution: The azetidine ring can undergo substitution reactions, particularly at the nitrogen atom, to form various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Reagents such as alkyl halides and acyl chlorides are used for substitution reactions.

Major Products Formed

The major products formed from these reactions include oxo derivatives, reduced alcohols, and substituted azetidine derivatives, which can be further utilized in various synthetic applications .

Scientific Research Applications

2-Methylazetidine-2-carboxylic acid; trifluoroacetic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Methylazetidine-2-carboxylic acid involves its interaction with molecular targets through its functional groups. The azetidine ring’s strain and reactivity enable it to participate in various chemical reactions, while the trifluoroacetic acid component enhances its acidity and reactivity. These properties allow the compound to act as a versatile intermediate in organic synthesis and potentially interact with biological targets .

Comparison with Similar Compounds

Similar Compounds

    Azetidine-2-carboxylic acid: Similar in structure but lacks the trifluoroacetic acid component.

    Trifluoroacetic acid: Shares the trifluoroacetic acid component but lacks the azetidine ring.

    2-Methylazetidine: Similar azetidine structure but without the carboxylic acid group.

Uniqueness

2-Methylazetidine-2-carboxylic acid; trifluoroacetic acid is unique due to the combination of the azetidine ring and trifluoroacetic acid, which imparts both significant ring strain and strong acidity. This combination enhances its reactivity and versatility in various chemical and biological applications .

Properties

IUPAC Name

2-methylazetidine-2-carboxylic acid;2,2,2-trifluoroacetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9NO2.C2HF3O2/c1-5(4(7)8)2-3-6-5;3-2(4,5)1(6)7/h6H,2-3H2,1H3,(H,7,8);(H,6,7)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEPYKMMHERSKOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCN1)C(=O)O.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10F3NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.